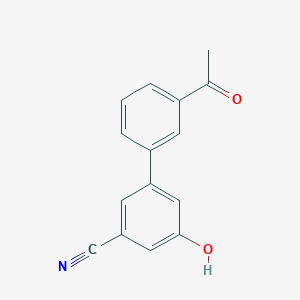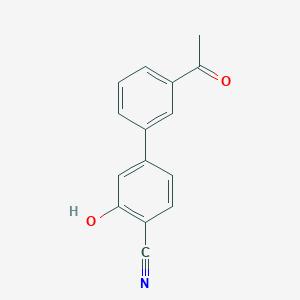
5-(3-Aminocarbonylphenyl)-3-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminocarbonylphenyl)-3-cyanophenol, 95% (also known as 5-ACPCP) is an organic compound that has been used in a variety of applications in scientific research. It is a highly reactive compound, and its reactivity has been used in a variety of synthetic reactions. 5-ACPCP is also used in biochemical and physiological studies, and it has been used in the development of novel therapeutic agents.
Applications De Recherche Scientifique
5-ACPCP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as drugs and dyes. It has also been used in the synthesis of polymers and other materials. Additionally, 5-ACPCP has been used in the synthesis of fluorescent probes for biological imaging.
Mécanisme D'action
The mechanism of action of 5-ACPCP is not well understood. However, it is believed that 5-ACPCP reacts with proteins and other biomolecules to form covalent bonds. This covalent bonding is believed to be responsible for its reactivity and its ability to form novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ACPCP are not well understood. However, it has been shown to interact with proteins, and it has been found to be toxic to certain cell lines. Additionally, 5-ACPCP has been found to interfere with the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-ACPCP in lab experiments is its reactivity and its ability to form novel compounds. Additionally, 5-ACPCP is relatively inexpensive and easy to obtain. The main limitation of 5-ACPCP is its toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 5-ACPCP research. These include the development of novel therapeutic agents, the use of 5-ACPCP as a reagent in the synthesis of organic compounds, and further research into its biochemical and physiological effects. Additionally, there is potential for the development of fluorescent probes based on 5-ACPCP for use in biological imaging. Finally, further research into its mechanism of action could lead to the development of new compounds with enhanced reactivity.
Méthodes De Synthèse
5-ACPCP is synthesized via a two-step reaction. The first step involves the reaction of 5-amino-3-cyanophenol with acetic anhydride in the presence of a base, such as pyridine or triethylamine. This reaction forms the intermediate 5-acylamino-3-cyanophenol, which is then reacted with sodium borohydride to form 5-ACPCP. The reaction is usually carried out in an inert atmosphere to prevent the formation of byproducts.
Propriétés
IUPAC Name |
3-(3-cyano-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-8-9-4-12(7-13(17)5-9)10-2-1-3-11(6-10)14(16)18/h1-7,17H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGSSDHXLVBROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684757 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-cyanophenol | |
CAS RN |
1261963-75-0 |
Source


|
| Record name | 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














